molecular formula C23H20N2O B2639016 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline CAS No. 478046-96-7

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline

Cat. No.: B2639016
CAS No.: 478046-96-7
M. Wt: 340.426
InChI Key: HOWWDMKIGLQPRC-UHFFFAOYSA-N
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Description

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline (CAS 478046-96-7) is a synthetic quinoxaline derivative of significant interest in medicinal and materials chemistry. Quinoxaline, the core structural motif, is a nitrogen-containing heterocycle known for its diverse biological activities and applications in functional materials . This specific compound features a benzyl group at the 2-position and a 2,4-dimethylphenoxy substituent at the 3-position, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential within the wide spectrum of biological activities associated with quinoxaline derivatives. These include investigating its antibacterial, antifungal, antiviral, and anti-inflammatory properties . The quinoxaline core is a privileged structure in drug discovery, and derivatives are frequently investigated for their anticancer potential, acting as key components in the development of novel therapeutic agents . Beyond biomedical applications, quinoxaline derivatives are also employed in industrial and materials science contexts, such as in the development of electroluminescent materials, organic semiconductors, and as corrosion inhibitors for metals . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDMKIGLQPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline typically involves the condensation of appropriate benzyl and phenoxy precursors with a quinoxaline derivative. One common method includes the reaction of 2,4-dimethylphenol with 2-chloro-3-benzylquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce this compound-1,4-dihydro derivatives .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline, have shown promising anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain substituted benzo[g]quinoxaline derivatives exhibit cytotoxic effects against breast cancer cell lines (MCF-7), with some compounds inducing apoptosis through mechanisms involving the activation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis via Bax activation
3-phenylquinoxaline derivativesHCT-1161.9-7.52Antiproliferative activity

Antiviral Properties

Quinoxaline derivatives have been studied for their antiviral activities. Certain compounds within this class have demonstrated the ability to inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and cytomegalovirus. The mechanism often involves interference with viral DNA synthesis and protein production, making quinoxalines a potential candidate for developing antiviral therapies .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-documented. They have shown effectiveness against various bacterial strains and fungi. For example, certain derivatives have been reported to inhibit the growth of Gram-positive bacteria and exhibit antifungal activity . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Neurological Applications

Quinoxalines are also being explored for their neuroprotective effects. Some studies indicate that specific quinoxaline derivatives may possess anticonvulsant properties, making them candidates for treating epilepsy and other neurological disorders. The structure-activity relationship studies suggest that modifications in the quinoxaline structure can enhance their efficacy as anticonvulsants .

Other Therapeutic Applications

Beyond cancer and infectious diseases, quinoxaline derivatives have been implicated in the treatment of chronic diseases such as diabetes and inflammatory conditions. Their ability to modulate metabolic pathways and inflammatory responses could be leveraged in developing therapies for these conditions .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Antiproliferative Activity : Bromo and phenylazo substituents (e.g., compound 8 in ) enhance activity against breast cancer cells, but their bulkiness may limit bioavailability. The benzyl group in the target compound could balance lipophilicity and steric hindrance.
  • Anti-Tubercular Potential: Quinoxaline derivatives with electron-withdrawing groups (e.g., CF3 in ) show high potency, but cytotoxicity remains a concern. The 2,4-dimethylphenoxy group may reduce toxicity through improved selectivity .
  • Steric and Electronic Effects: Substituents at position 3 (e.g., phenoxy vs. phenyl) modulate π-π stacking interactions with biological targets. The 2,4-dimethylphenoxy group’s methyl substituents may enhance hydrophobic binding .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Halogenated derivatives (e.g., ) resist oxidative metabolism but may accumulate in tissues. The 2,4-dimethylphenoxy group’s methyl groups could slow CYP450-mediated degradation.
  • Solubility: Polar substituents like sulfonyloxy (in ) improve aqueous solubility, whereas benzyl and phenoxy groups favor organic phases.

Biological Activity

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoxaline core, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula: C19H20N2O
  • Molecular Weight: 296.38 g/mol

Quinoxaline derivatives, including this compound, often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition: These compounds can modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: They may bind to various receptors, influencing cellular signaling and responses.
  • Antimicrobial Activity: Some quinoxaline derivatives have demonstrated significant antimicrobial properties against a range of bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, research has shown that certain quinoxaline compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 1 mg/L, indicating strong antibacterial activity compared to traditional antibiotics .

Antiparasitic Effects

Quinoxaline derivatives have also been explored for their antiparasitic properties. Research indicates that these compounds can effectively target pathogens such as Leishmania and Trypanosoma, which are responsible for significant tropical diseases. The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance efficacy against these parasites .

Case Studies

  • Study on Antimicrobial Resistance :
    • A study evaluated the effectiveness of various quinoxaline derivatives against antibiotic-resistant bacterial strains. The results indicated that this compound displayed superior activity against biofilms formed by Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Antiparasitic Screening :
    • In a screening for new anthelmintics, several quinoxaline analogues were synthesized and tested against Schistosoma species. The findings revealed that certain modifications to the quinoxaline structure significantly improved their antiparasitic activity .

Data Summary Table

Biological ActivityTarget OrganismsMIC (mg/L)Reference
AntimicrobialMRSA0.25 - 1
AntimicrobialVancomycin-resistant Enterococci0.25 - 1
AntiparasiticLeishmaniaVaries
AntiparasiticTrypanosomaVaries

Q & A

Q. What are the preferred synthetic routes for preparing 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions. For this compound, a plausible route includes:

Quinoxaline Core Formation : Condensation of 1,2-diketones (e.g., benzil derivatives) with o-phenylenediamine under reflux in ethanol or acetic acid .

Functionalization : Introducing the 2,4-dimethylphenoxy group via nucleophilic aromatic substitution (SNAr) using 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) .

Benzylation : Alkylation with benzyl chloride in the presence of a base like NaH or KOH .

  • Key Conditions :

  • Reflux temperatures (80–120°C) for 6–24 hours.

  • Yields improve with anhydrous solvents and inert atmospheres (N₂/Ar) .

    • Data Table : Example Reaction Parameters
StepReagents/ConditionsYield (%)Reference
Core FormationBenzil + o-phenylenediamine, EtOH, reflux75–85
Phenoxy Substitution2,4-Dimethylphenol, K₂CO₃, DMF, 100°C60–70
BenzylationBenzyl chloride, NaH, THF, RT65–75

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H-NMR :
  • Aromatic protons in the quinoxaline core (δ 8.2–8.5 ppm).
  • Benzyl protons (δ 4.5–5.0 ppm, singlet for CH₂).
  • 2,4-Dimethylphenoxy group: methyl protons (δ 2.2–2.4 ppm) and aromatic protons (δ 6.7–7.1 ppm) .
  • EIMS : Molecular ion peak [M⁺] at m/z 412 (C₂₀H₂₀N₄O₄S) or 439 (C₂₂H₂₅N₅O₃S), with fragmentation patterns confirming substituents .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of quinoxaline derivatives like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

Structural Isomerism : Verify regiochemistry via X-ray crystallography (e.g., CCDC 1983315 for analogous compounds) .

Assay Variability : Standardize enzyme inhibition protocols (e.g., acetylcholinesterase assays at pH 7.4, 37°C) .

Solubility Effects : Use co-solvents (DMSO ≤1%) to ensure compound dissolution without denaturing proteins .

  • Case Study : Mixed-type AChE inhibition by quinoxaline derivatives (e.g., compound 6c, IC₅₀ = 0.077 µM) was confirmed via enzyme kinetic studies and in silico docking to differentiate catalytic vs. peripheral binding sites .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase PAS vs. CAS sites) .

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenoxy ring enhance AChE inhibition .

  • ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability (e.g., logP < 5 for CNS activity) .

    • Data Table : In Silico Predictions for Analogous Compounds
DerivativePredicted logPBBB PermeabilityAChE Binding Energy (kcal/mol)
6c3.2Yes-9.8
8m4.1No-7.5

Q. What advanced analytical techniques characterize supramolecular interactions of this compound in host-guest systems?

  • Methodological Answer :
  • X-Ray Photoelectron Spectroscopy (XPS) : Analyze electronic interactions in Ag(I) complexes (e.g., binding energy shifts in S 2p orbitals for thienyl-substituted quinoxalines) .
  • Single-Crystal XRD : Resolve π-π stacking and hydrogen-bonding motifs (e.g., CCDC 1983315 for thiophene-quinoxaline structures) .
  • UV-Vis Titration : Determine association constants (Kₐ) with cyclodextrins or metal ions via Benesi-Hildebrand plots .

Methodological Considerations

  • Synthetic Challenges : Low yields in phenoxy substitution due to steric hindrance from 2,4-dimethyl groups. Mitigate via microwave-assisted synthesis (20–30% yield improvement) .
  • Toxicity Screening : Use neuroblastoma cell lines (e.g., SHSY5Y) to rule out cytotoxicity at bioactive concentrations (IC₅₀ > 50 µM) .

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